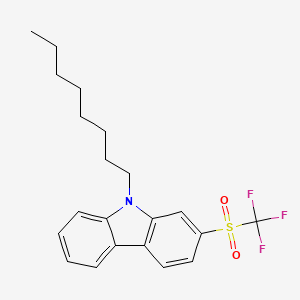![molecular formula C15H16ClN3S B15160714 Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl- CAS No. 677343-22-5](/img/structure/B15160714.png)
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- is a chemical compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor. For Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl-, the synthesis can be achieved through the following steps:
Preparation of the precursor: The precursor can be synthesized by reacting 4-chlorothiophenol with a suitable phenyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of guanidines often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of solid-state mechanochemical ball milling has been highlighted as an effective method for synthesizing guanidines without the need for bulk solvents .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and guanidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial and antitumor properties.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form strong hydrogen bonds with biological molecules, influencing their structure and function. This compound may also interact with DNA and proteins, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)guanidine: Shares the guanidine core but lacks the ethyl and phenylthio groups.
Thiourea derivatives: Similar in structure but with a sulfur atom replacing the oxygen in the urea moiety.
Pyrimidine derivatives: Contain a similar guanidine functionality but with a different heterocyclic core.
Uniqueness
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenylthio group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
677343-22-5 |
|---|---|
Molekularformel |
C15H16ClN3S |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)sulfanylphenyl]-2-ethylguanidine |
InChI |
InChI=1S/C15H16ClN3S/c1-2-18-15(17)19-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,2H2,1H3,(H3,17,18,19) |
InChI-Schlüssel |
ZIJLCEOYEUOLNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C(N)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
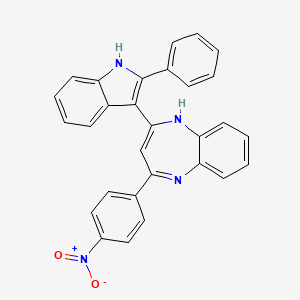
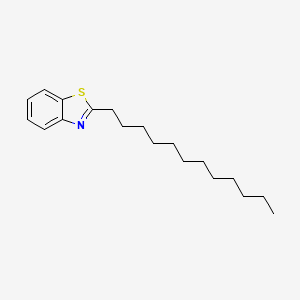
![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)

![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)
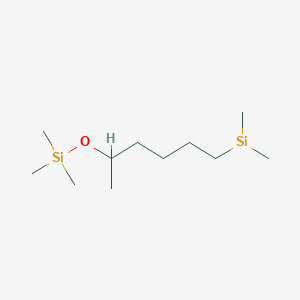
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)
![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
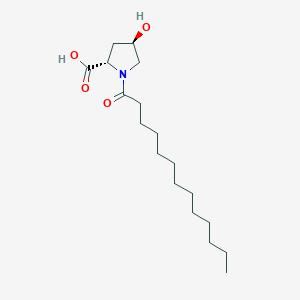
![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
